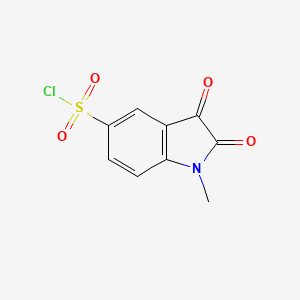![molecular formula C20H19N3O3 B6343672 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-73-5](/img/structure/B6343672.png)
4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The 4-position of this core is substituted with a phenyl ring through a benzyloxy linker. The 6-position carries a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[4,5-c]pyridine core, the introduction of the benzyloxyphenyl group at the 4-position, and the introduction of the carboxylic acid group at the 6-position .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic imidazo[4,5-c]pyridine core, the benzyloxyphenyl group at the 4-position, and the carboxylic acid group at the 6-position .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could be involved in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Glucagon-Like Peptide-1 Receptor Modulation
The compound has been identified as a novel small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Anticancer Activity
A series of derivatives of the compound was synthesized and evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
Suzuki-Miyaura Coupling
The compound can be used as a reactant for microwave Suzuki-Miyaura coupling .
4. Preparation of Palladium-Based Fluoride-Derived Electrophilic Fluorination Reagent The compound can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
Synthesis of Substituted Isoindolines
The compound can be used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .
Ruthenium-Catalyzed Hydrogenation
The compound can be used in Ruthenium-catalyzed hydrogenation .
S-Adenosyl-L-Homocysteine Synthesis Inhibition
The compound’s imidazo [4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as a S-adenosyl-L-homocysteine synthesis inhibitor .
Histone Methyltransferase EZH2 Inhibition
The compound can potentially be applied in various types of cancer and Ebola virus disease as it acts as a histone methyltransferase EZH2 inhibitor .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(25)17-10-16-19(22-12-21-16)18(23-17)14-7-4-8-15(9-14)26-11-13-5-2-1-3-6-13/h1-9,12,17-18,23H,10-11H2,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJVIILTSOHIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)